molecular formula C20H17N3O4 B2609522 1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea CAS No. 710985-89-0

1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea

Cat. No.: B2609522
CAS No.: 710985-89-0
M. Wt: 363.373
InChI Key: YGHLZFYFAXHDPY-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea is an organic compound with the molecular formula C14H14N2O2 It is a derivative of urea, characterized by the presence of benzyloxy and nitrophenyl groups attached to the urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea typically involves the reaction of 4-(benzyloxy)aniline with 3-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or iron powder in acidic medium.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: 1-[4-(benzyloxy)phenyl]-3-(3-aminophenyl)urea.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and nitrophenyl groups contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Benzyloxy)-2-pyridinyl]-3-(4-nitrophenyl)urea: Similar structure with a pyridinyl group instead of a phenyl group.

    1-(4-Benzyloxy-3-methoxy-phenyl)ethanone: Contains a methoxy group and an ethanone moiety.

    3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: A pyrazole derivative with a benzyloxyphenyl group.

Uniqueness

1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea is unique due to its specific combination of benzyloxy and nitrophenyl groups attached to the urea core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-20(22-17-7-4-8-18(13-17)23(25)26)21-16-9-11-19(12-10-16)27-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHLZFYFAXHDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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